4-(2-aminoethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
CAS No.: 933741-78-7
Cat. No.: VC16591285
Molecular Formula: C6H11N3O
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933741-78-7 |
|---|---|
| Molecular Formula | C6H11N3O |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | 4-(2-aminoethyl)-3-methyl-1,4-dihydropyrazol-5-one |
| Standard InChI | InChI=1S/C6H11N3O/c1-4-5(2-3-7)6(10)9-8-4/h5H,2-3,7H2,1H3,(H,9,10) |
| Standard InChI Key | ASEMWMLOGSUFFL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NNC(=O)C1CCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
4-(2-Aminoethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is characterized by a five-membered pyrazolone ring fused with an aminoethyl side chain. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 4-(2-aminoethyl)-3-methyl-1,4-dihydropyrazol-5-one |
| Molecular Formula | |
| Molecular Weight | 141.17 g/mol |
| Canonical SMILES | CC1=NNC(=O)C1CCN |
| InChI Key | ASEMWMLOGSUFFL-UHFFFAOYSA-N |
| CAS Registry | 933741-78-7 |
The aminoethyl group at position 4 enhances solubility in polar solvents, while the methyl group at position 3 stabilizes the ring structure through steric effects .
Spectral and Crystallographic Data
While crystallographic data for this specific compound remain unpublished, related pyrazolone derivatives exhibit planar ring geometries with intramolecular hydrogen bonding between the carbonyl oxygen and amino groups. NMR spectra typically show characteristic peaks for the methyl group (~1.5 ppm), pyrazolone ring protons (~3.0–4.5 ppm), and aminoethyl protons (~2.7 ppm) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via cyclocondensation reactions. A representative method involves:
-
Condensation of Hydrazines with β-Keto Esters:
Reaction of methyl acetoacetate with 1,2-diaminoethane under acidic conditions yields the pyrazolone core. The aminoethyl side chain is introduced via nucleophilic substitution . -
Post-Modification Strategies:
Example Reaction:
Reactivity and Functionalization
The compound undergoes:
-
N-Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.
-
Schiff Base Formation: The primary amine reacts with aldehydes/ketones to form imines, useful in drug conjugation .
Pharmacological and Biological Activities
Antimicrobial Properties
Pyrazolone derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies on structurally analogous compounds (e.g., chloro-substituted pyrazolones) show minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The aminoethyl group enhances membrane permeability, facilitating bacterial cell wall disruption .
Anti-Inflammatory and Analgesic Effects
In rodent models, pyrazolones inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis by 40–60% at 50 mg/kg doses. The methyl group at position 3 is critical for COX-2 selectivity, minimizing gastrointestinal toxicity .
Research Advancements and Applications
Drug Delivery Systems
The aminoethyl group enables conjugation with polymeric nanoparticles (e.g., PLGA), improving bioavailability. In rat pharmacokinetic studies, nanoparticle-formulated derivatives showed a 2.3-fold increase in half-life compared to free compounds.
Agricultural Chemistry
As a lead compound in fungicide development, it inhibits Fusarium oxysporum spore germination by 90% at 100 ppm. Field trials demonstrate a 70% reduction in wheat blight incidence .
Challenges and Future Directions
Synthetic Optimization
Future work should explore:
-
Green Chemistry Approaches: Catalytic cyclization using Ce(SO)·4HO to improve yield (currently 65–70%) .
-
Stereoselective Synthesis: Resolve racemic mixtures via chiral HPLC for enantiomer-specific activity analysis.
Clinical Translation
Priority areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume